3-(3-Fluoro-benzyloxy)-phenylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-fluorophenyl)methoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-4-1-3-10(7-11)9-16-13-6-2-5-12(15)8-13/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPMKTZBYHTHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 3 3 Fluoro Benzyloxy Phenylamine
Retrosynthetic Dissection of 3-(3-Fluoro-benzyloxy)-phenylamine
A retrosynthetic analysis of the target molecule, this compound, identifies the carbon-oxygen ether bond as the most logical point for disconnection. This approach simplifies the structure into two key synthons: a 3-hydroxyphenylamine (or 3-aminophenol) nucleophile and a 3-fluorobenzyl electrophile.
This disconnection leads to two primary precursor molecules:
3-Aminophenol (B1664112) : This bifunctional molecule provides the aniline (B41778) and phenoxide components.
3-Fluorobenzyl halide (e.g., bromide or chloride): This serves as the alkylating agent to introduce the 3-fluorobenzyl group.
The forward synthesis, therefore, logically involves an O-alkylation reaction, a classic Williamson ether synthesis, between these two precursors.
Synthesis of Key Precursors and Intermediates for this compound
3-Fluorobenzyl halides, such as 3-fluorobenzyl bromide and 3-fluorobenzyl chloride, are the electrophilic partners in the key etherification step.
From 3-Fluorotoluene (B1676563) : A common industrial route involves the radical bromination of 3-fluorotoluene to yield 3-fluorobenzyl bromide. This reaction is typically initiated by UV light or a radical initiator.
From 3-Fluorobenzyl Alcohol : Alternatively, 3-fluorobenzyl alcohol can be converted to the corresponding halide. chemicalbook.com This can be achieved using standard halogenating agents like thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide).
From Fluorobenzene (B45895) : A one-step bromomethylation of fluorobenzene can also synthesize 3-fluorobenzyl bromide. chemicalbook.com
These precursors are generally available from various chemical suppliers.
The core phenylamine building block is 3-aminophenol. It is an important intermediate in the production of dyes, pharmaceuticals, and polymers. google.com
Industrial Preparation : 3-Aminophenol can be prepared through several established methods, including the reduction of 3-nitrophenol (B1666305) or the caustic fusion of 3-aminobenzenesulfonic acid. wikipedia.org Another method involves the reaction of resorcinol (B1680541) with ammonia (B1221849) under pressure. google.comprepchem.com A process starting from 3-amino-2-cyclohexene-1-one via dehydrogenation has also been developed. google.comgoogle.com
A significant challenge in using 3-aminophenol directly is the potential for competing N-alkylation of the amine group, which is also nucleophilic. To ensure selective O-alkylation, the more nucleophilic amino group can be temporarily protected. A common strategy involves the formation of a Schiff base (imine) by reacting the aminophenol with an aldehyde, such as benzaldehyde. umich.eduresearchgate.net This protecting group can be readily removed by hydrolysis after the etherification step. umich.edu
Etherification Reactions in the Formation of this compound
The formation of the ether linkage is the pivotal step in assembling the final molecule. The Williamson ether synthesis is the most direct and widely used method for this transformation. masterorganicchemistry.com
The O-alkylation of 3-aminophenol with a 3-fluorobenzyl halide is typically performed under basic conditions to deprotonate the phenolic hydroxyl group, thereby generating a more potent phenoxide nucleophile.
The choice of base, solvent, and temperature is critical to maximize yield and selectivity.
Bases : A variety of bases can be employed, with inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) being common due to their moderate strength, low cost, and ease of handling. umich.edugoogle.com Stronger bases such as sodium hydride (NaH) can also be used to ensure complete deprotonation of the phenol (B47542).
Solvents : Polar aprotic solvents are preferred for this Sₙ2 reaction as they can solvate the cation of the base without deactivating the nucleophile. Common choices include acetone (B3395972), dimethylformamide (DMF), and acetonitrile. umich.edugoogle.com
Reaction Conditions : The reaction is often carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate. umich.edu For instance, a procedure for a similar benzyloxyaniline involves refluxing the protected aminophenol and benzyl (B1604629) bromide in acetone with potassium carbonate for 20 hours. umich.edu Another patent describes reacting an aminophenol with a benzyl bromide in DMF at room temperature. google.com
The table below summarizes typical conditions for the selective O-alkylation of aminophenols.
| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylmethylene-m-aminophenol | Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 93.5 (after hydrolysis) | umich.edu |
| o-Chlorophenol | m-Fluorobenzyl Bromide | K₂CO₃ | DMF | 20 °C | Not specified | google.com |
| 3-Aminophenol | Iodobenzene | K₃PO₄ | DMSO | 80 °C | High (GC Yield) | nih.gov |
While the Williamson ether synthesis is robust, alternative copper-catalyzed methods for O-arylation (a related process) of aminophenols have been developed to achieve high chemoselectivity under mild conditions, though these are more relevant for forming aryl-ether bonds rather than benzyl-ether bonds. nih.gov
In the synthesis of this compound, stereochemical considerations are not a factor. The reaction involves the formation of an ether linkage between a benzylic carbon and a phenolic oxygen. Neither the electrophile (3-fluorobenzyl halide) nor the nucleophile (3-aminophenol) possesses a stereocenter at or adjacent to the reacting positions. The benzylic carbon of the product is prochiral, but the molecule itself is achiral. Therefore, no stereoisomers are formed, and no stereochemical control is necessary for this specific synthesis.
Amination Strategies for the Phenylamine Moiety of this compound
The introduction of the amine group onto the phenyl ring is a critical step in the synthesis of this compound. Two primary strategies are prominently employed: the reduction of a nitro group and palladium-catalyzed amination reactions.
One of the most common and well-established methods involves the reduction of the corresponding nitro precursor, 1-(3-fluorobenzyloxy)-3-nitrobenzene. This transformation can be achieved using various reducing agents and catalyst systems. A notable example is the regioselective reduction of 1-benzyloxy-3-nitrobenzene, which can be adapted for the fluoro-substituted analogue. researchgate.net Studies have shown that using palladium on carbon (Pd/C) as a catalyst under medium temperature and low pressure can lead to a 100% yield of the desired amine. researchgate.net Other effective catalyst systems for the reduction of nitroarenes include those based on copper, which offer a more cost-effective and environmentally benign alternative to precious metal catalysts like palladium and platinum. mdpi.com For instance, copper nanoparticles supported on carbon (Cu@C) have demonstrated high efficiency in the reduction of nitrobenzene (B124822) to aniline using sodium borohydride (B1222165) as the reducing agent. mdpi.com
Another powerful and versatile approach for forming the C-N bond is the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the direct formation of aryl amines from aryl halides or triflates. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, a plausible route would involve the coupling of 3-(3-fluorobenzyloxy)bromobenzene with an ammonia equivalent. The Buchwald-Hartwig reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org The choice of ligand is crucial for the success of this reaction, with sterically hindered phosphine (B1218219) ligands often providing the best results. nih.gov
A comparative overview of these two primary amination strategies is presented below:
| Strategy | Precursor | Reagents/Catalysts | Key Advantages |
| Nitro Group Reduction | 1-(3-fluorobenzyloxy)-3-nitrobenzene | Pd/C, H₂; Fe/HCl; SnCl₂/HCl; Cu-based catalysts | Well-established, high yields, uses readily available precursors |
| Buchwald-Hartwig Amination | 3-(3-fluorobenzyloxy)bromobenzene | Pd catalyst, phosphine ligand, base, ammonia equivalent | High functional group tolerance, direct C-N bond formation |
Purification and Isolation Techniques for High-Purity 3-(3-Fluoro-benzyloxy)-phenylaminescbt.comscbt.com
Obtaining this compound in high purity is essential for its subsequent use. The purification strategy often depends on the impurities present, which are dictated by the synthetic route employed.
A common and effective method for purifying anilines is acid-base extraction . Since anilines are basic, they can be protonated and extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The aniline can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent. researchgate.net
Column chromatography is another widely used technique for the purification of anilines. researchgate.net Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate). The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from byproducts and unreacted starting materials.
For achieving very high purity, crystallization is often the final step. The choice of solvent is critical and is determined empirically to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. This allows for the formation of well-defined crystals upon cooling, leaving impurities dissolved in the mother liquor.
In some cases, scavenger resins can be employed to remove specific impurities. For instance, resins functionalized with acidic groups can be used to bind and remove any unreacted basic starting materials or byproducts.
A summary of common purification techniques is provided in the table below:
| Technique | Principle | Typical Application |
| Acid-Base Extraction | Difference in acidity/basicity of the target compound and impurities. | Removal of non-basic organic impurities. researchgate.net |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Separation of compounds with different polarities. researchgate.net |
| Crystallization | Difference in solubility of the compound and impurities in a given solvent at different temperatures. | Final purification step to obtain a highly pure, crystalline solid. |
| Use of Scavenger Resins | Specific binding of impurities to a solid support. | Removal of trace impurities or unreacted reagents. |
Development of Novel and Sustainable Synthetic Routes to this compound
The principles of green chemistry are increasingly influencing the development of synthetic routes for fine chemicals. For this compound, this translates to exploring more environmentally friendly catalysts, reducing solvent usage, and improving atom economy.
One area of development is the use of more sustainable catalysts for the key amination step. While palladium catalysts are highly effective, there is a drive to replace them with more abundant and less toxic metals. As mentioned earlier, copper-based catalysts are a promising alternative for the reduction of nitroarenes. mdpi.com Research into gold nanoparticle catalysts has also shown exceptional activity and selectivity in the reduction of nitrobenzene to aniline at room temperature and ambient pressure. chemrxiv.org
Another approach towards a more sustainable synthesis is the development of solvent-free reaction conditions . The Buchwald-Hartwig amination, for example, has been successfully performed under solvent-free conditions, which significantly reduces the environmental impact associated with solvent use and disposal. sci-hub.se
| Sustainability Aspect | Approach | Example |
| Greener Catalysts | Replacing precious metal catalysts with more abundant and less toxic alternatives. | Use of copper or gold nanoparticles for nitro group reduction. mdpi.comchemrxiv.org |
| Solvent Reduction | Performing reactions under solvent-free or reduced solvent conditions. | Solvent-free Buchwald-Hartwig amination. sci-hub.se |
| Process Intensification | Combining multiple steps into a single operation. | Development of one-pot synthetic procedures. |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Optimizing reactions to minimize the formation of byproducts. |
Advanced Spectroscopic and Structural Elucidation of 3 3 Fluoro Benzyloxy Phenylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F in this case—a detailed map of the molecular structure can be constructed.
The ¹H NMR spectrum provides information about the distinct chemical environments of protons in the molecule. For 3-(3-Fluoro-benzyloxy)-phenylamine, the spectrum is characterized by signals from the two aromatic rings, the benzylic methylene (B1212753) (-CH₂-) bridge, and the amine (-NH₂) group.
The protons on the fluorinated benzyl (B1604629) ring are influenced by the electronegative fluorine atom, leading to characteristic splitting patterns and chemical shifts. The protons on the aminophenyl ring are affected by the electron-donating amine group and the ether linkage. The benzylic protons typically appear as a singlet, as they lack adjacent protons for coupling, though long-range coupling to the fluorine may cause slight broadening. The amine protons often appear as a broad singlet.
Based on established chemical shift principles and data from analogous compounds like 3-fluoroaniline (B1664137) and 3-fluorobenzylamine (B89504), the following proton assignments can be predicted. chemicalbook.comchemicalbook.com
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2', H-4', H-5', H-6' | 7.00 - 7.45 | Multiplet (m) | J(H,H) ≈ 7-8 Hz, J(H,F) ≈ 2-9 Hz |
| H-2, H-4, H-5, H-6 | 6.30 - 7.20 | Multiplet (m) | J(H,H) ≈ 2-8 Hz |
| Ar-O-CH₂ -Ar | ~5.05 | Singlet (s) | - |
| NH₂ | ~3.70 | Broad Singlet (br s) | - |
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift influenced by its electronic environment. The spectrum for this compound will show 13 distinct signals, although some aromatic carbons may overlap.
The carbon directly bonded to the fluorine atom (C-3') will appear as a doublet due to one-bond carbon-fluorine coupling (¹J-CF), which is typically large. Carbons two or three bonds away will also exhibit smaller couplings (²J-CF and ³J-CF). The chemical shifts are influenced by the substituent effects of the fluorine, ether, and amine groups. For instance, the carbon attached to the ether oxygen (C-3) will be shifted downfield. Data from fragments like 3-fluoroaniline and 3-fluorobenzylamine can help in predicting these shifts. chemicalbook.comchemicalbook.com
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
| C-3' | ~163 (doublet) | ¹J-CF ≈ 245 Hz |
| C-1 | ~148 | - |
| C-3 | ~159 | - |
| C-1' | ~140 (doublet) | ³J-CF ≈ 7 Hz |
| Aromatic CH | 105 - 131 | J-CF ≈ 3-25 Hz |
| C H₂ | ~70 | ⁴J-CF ≈ 2 Hz |
¹⁹F NMR is a highly sensitive technique used specifically to analyze the fluorine atom in a molecule. Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum will display one primary signal. The chemical shift of this signal is indicative of the electronic environment around the fluorine. For a fluorobenzene (B45895) derivative, this shift is expected in the typical range for aryl fluorides. colorado.edu
This signal will not be a simple singlet; it will be split into a multiplet, most likely a triplet of doublets, due to coupling with the adjacent ortho protons (H-2' and H-4') and the meta proton (H-5'). This coupling provides direct evidence of the fluorine's position on the aromatic ring.
Predicted ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ | Predicted Multiplicity |
| Ar-F | -112 to -115 | Multiplet |
While 1D NMR provides a list of signals, 2D NMR techniques reveal how these signals relate to each other, confirming the molecular structure unambiguously. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would show cross-peaks between adjacent aromatic protons on both rings, confirming their relative positions (e.g., H-4 with H-5, H-5 with H-6 on the aminophenyl ring).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). youtube.com It would definitively link each aromatic proton signal to its corresponding carbon signal and the benzylic methylene protons to their carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for connecting the different fragments of the molecule. ugm.ac.id Key correlations would include:
The benzylic protons (-CH₂-) showing a cross-peak to the ether-linked carbon (C-3) of the aminophenyl ring.
The benzylic protons showing cross-peaks to carbons in the fluorinated ring (C-1', C-2', C-6').
Proton H-2 on the aminophenyl ring showing a correlation to C-3, confirming the ether linkage position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies atoms that are close in space, regardless of whether they are bonded. researchgate.netyoutube.com A key NOESY correlation would be observed between the benzylic protons (-CH₂-) and the ortho protons on the fluorinated ring (H-2' and H-4'), which helps to define the molecule's conformation around the ether linkage.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis of this compound
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula and to deduce structural information based on fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry measures molecular masses with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₁₃H₁₂FNO. diva-portal.org The calculated exact mass serves as a definitive confirmation of the compound's identity, distinguishing it from any isomers or compounds with the same nominal mass.
Molecular Formula: C₁₃H₁₂FNO
Calculated Exact Mass: 217.0903 g/mol nih.gov
A major fragmentation pathway for benzyl ethers involves the cleavage of the C-O bond. The primary fragments expected for this compound in an electron ionization (EI) mass spectrum would be the fluorobenzyl cation and the corresponding aminophenoxy radical.
Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment |
| 217 | [M]⁺ (Molecular Ion) |
| 109 | [C₇H₆F]⁺ (Fluorobenzyl cation) |
| 108 | [C₆H₆NO]⁺ (Aminophenoxy radical cation) |
Tandem Mass Spectrometry (MS/MS) for Elucidation of Diagnostic Fragmentation Patterns
The primary fragmentation of the protonated molecule [M+H]⁺ is expected to occur at the benzylic C-O bond, which is the most labile site. This would lead to the formation of two major diagnostic fragment ions.
Predicted Key Fragmentation Pathways:
Cleavage of the Benzylic C-O Bond: The most prominent fragmentation pathway is the cleavage of the bond between the benzylic carbon and the ether oxygen. This can result in two primary fragment ions:
Formation of the 3-fluorobenzyl cation: This would produce a fragment ion with a mass-to-charge ratio (m/z) of 109. This stable benzylic carbocation is a common feature in the mass spectra of benzyl derivatives.
Formation of the 3-aminophenol (B1664112) radical cation: This would result from the cleavage with charge retention on the aniline (B41778) moiety, leading to a fragment with an m/z of 109.
Fragmentation of the Aromatic Rings: Further fragmentation of the primary ions can occur. The 3-fluorobenzyl cation can lose a neutral molecule of hydrogen fluoride (B91410) (HF) to yield a tropylium (B1234903) ion. The aniline fragment may undergo fragmentation characteristic of substituted anilines, such as the loss of ammonia (B1221849) (NH₃).
Interactive Data Table: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Fragmentation Pathway |
| 218.1 | 109.0 | 3-Fluorobenzyl cation | Cleavage of the benzylic C-O bond |
| 218.1 | 109.1 | 3-Aminophenol radical cation | Cleavage of the benzylic C-O bond |
| 109.0 | 89.0 | Tropylium ion | Loss of HF from the 3-fluorobenzyl cation |
| 109.1 | 92.1 | Phenol (B47542) radical cation | Loss of NH₃ from the 3-aminophenol radical cation |
Note: The m/z values are nominal and may vary slightly depending on the instrument and experimental conditions.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Modes in this compound
The infrared (IR) spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its constituent functional groups. By analyzing the expected vibrational modes, a theoretical IR spectrum can be constructed.
The key functional groups and their expected absorption regions are:
N-H Stretching: The primary amine (-NH₂) group will show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching modes.
Aromatic C-H Stretching: The C-H bonds of the two aromatic rings will produce absorption bands in the region of 3000-3100 cm⁻¹.
Aliphatic C-H Stretching: The methylene (-CH₂-) bridge will exhibit C-H stretching vibrations typically in the 2850-2960 cm⁻¹ range.
C=C Aromatic Stretching: The carbon-carbon double bonds within the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region.
N-H Bending: The in-plane bending vibration of the N-H bond of the primary amine is expected to appear in the 1590-1650 cm⁻¹ range.
C-O-C Stretching: The ether linkage is characterized by a strong asymmetric C-O-C stretching band, anticipated to be in the 1200-1260 cm⁻¹ region for an aryl ether. A weaker symmetric stretch may appear at a lower wavenumber. spectroscopyonline.comyoutube.comlibretexts.org
C-F Stretching: The carbon-fluorine bond on the aromatic ring will produce a strong absorption band typically in the 1000-1400 cm⁻¹ region. wpmucdn.com
C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings will influence the position of strong C-H out-of-plane bending vibrations in the 680-900 cm⁻¹ region. wpmucdn.com
Interactive Data Table: Predicted Characteristic IR Absorptions for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3450 - 3350 | Asymmetric N-H Stretch | Primary Amine | Medium |
| 3350 - 3250 | Symmetric N-H Stretch | Primary Amine | Medium |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak |
| 2960 - 2850 | C-H Stretch | Aliphatic (-CH₂-) | Medium |
| 1650 - 1590 | N-H Bend | Primary Amine | Medium to Strong |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong |
| 1260 - 1200 | Asymmetric C-O-C Stretch | Aryl Ether | Strong |
| 1400 - 1000 | C-F Stretch | Aromatic Fluoride | Strong |
| 900 - 680 | C-H Out-of-Plane Bend | Aromatic | Strong |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions of this compound (If applicable)
As of the latest literature review, a single-crystal X-ray structure for this compound has not been reported. However, based on the crystal structures of analogous molecules, such as substituted phenylamines and fluorinated aromatic compounds, the solid-state packing and intermolecular interactions can be hypothesized.
The molecular structure in the solid state would be influenced by a combination of hydrogen bonding and other non-covalent interactions. The primary amine group is a key hydrogen bond donor and can form intermolecular N-H···N or N-H···O hydrogen bonds. The ether oxygen can act as a hydrogen bond acceptor.
The presence of the fluorine atom introduces the possibility of specific intermolecular interactions. These include:
C-H···F Hydrogen Bonds: Weak hydrogen bonds can form between the fluorine atom and hydrogen atoms on adjacent molecules.
F···F Interactions: Depending on the packing arrangement, close contacts between fluorine atoms of neighboring molecules may occur. rsc.org
π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.
A hypothetical crystal packing would likely involve layers or chains of molecules held together by a network of these interactions, leading to a stable three-dimensional supramolecular architecture.
Interactive Data Table: Predicted Crystallographic Parameters and Intermolecular Interactions for this compound
| Parameter | Predicted Value/Feature |
| Crystal System | Monoclinic or Orthorhombic (Common for similar organic molecules) |
| Space Group | P2₁/c or P-1 (Common centrosymmetric space groups) |
| Key Intermolecular Interactions | N-H···N Hydrogen Bonding, N-H···O Hydrogen Bonding, C-H···F Interactions, π-π Stacking |
| Potential for Polymorphism | High, due to the flexibility of the benzyl ether linkage and multiple interaction sites |
Note: These parameters are predictive and would require experimental validation through single-crystal X-ray diffraction.
Computational and Theoretical Investigations of 3 3 Fluoro Benzyloxy Phenylamine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of 3-(3-Fluoro-benzyloxy)-phenylamine
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) Studies on Conformational Preferences and Energy Minima
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangements of a molecule, known as its conformers. By calculating the potential energy surface of this compound, researchers could identify its various low-energy conformers and the energy barriers between them. This analysis is crucial as the conformation of a molecule often dictates its biological activity and physical properties. Such a study would typically involve geometry optimization calculations using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to locate the stationary points on the potential energy surface.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction for this compound
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and polarizability. For this compound, a HOMO-LUMO analysis would predict the most likely sites for electrophilic and nucleophilic attack, offering a theoretical basis for its reactivity in chemical reactions.
Molecular Dynamics Simulations for Conformational Space Exploration and Ligand-Binding Dynamics of this compound
Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's motion and flexibility. By simulating the movements of atoms and bonds over time, MD can explore the full conformational landscape of this compound in a given environment, such as in a solvent or interacting with a biological target. This would reveal how the molecule changes its shape and how it might interact with and bind to a protein receptor, for instance. Such simulations are invaluable in drug discovery for understanding ligand-protein interactions.
Prediction of Spectroscopic Parameters via Computational Methods for this compound (e.g., NMR chemical shifts, IR frequencies)
Computational methods can predict various spectroscopic properties of a molecule before it is synthesized or analyzed experimentally. For this compound, theoretical calculations could generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts for its ¹H and ¹³C atoms, as well as its infrared (IR) vibrational frequencies. These predicted spectra can aid in the interpretation of experimental data and confirm the structure of the synthesized compound. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.
Electrostatic Potential Surface (EPS) and Charge Distribution Analysis of this compound
The Electrostatic Potential Surface (EPS) maps the electrostatic potential onto the electron density surface of a molecule. This provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, an EPS analysis would reveal the locations of its electronegative (e.g., oxygen, nitrogen, fluorine) and electropositive atoms, which is critical for understanding non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, that govern its molecular recognition properties.
Solvation Models and Solvent Effects on the Conformation and Reactivity of this compound
The properties and behavior of a molecule can be significantly influenced by its solvent environment. Solvation models, both explicit (including individual solvent molecules) and implicit (treating the solvent as a continuum), can be used to study these effects computationally. For this compound, these models would be employed to investigate how different solvents affect its conformational stability and reactivity. This is particularly important for predicting its behavior in biological systems, which are aqueous environments.
Chemical Reactivity and Mechanistic Pathways of 3 3 Fluoro Benzyloxy Phenylamine
Electrophilic Aromatic Substitution Reactions on the Phenylamine Moiety of 3-(3-Fluoro-benzyloxy)-phenylamine
The phenylamine ring of this compound is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effect of the amino group (-NH2) via resonance. The benzyloxy group (-OCH2Ph-F) at the meta-position also influences the regioselectivity of these reactions.
The amino group is a potent activating group and an ortho, para-director. wikipedia.orgmasterorganicchemistry.com This means that incoming electrophiles will preferentially attack the positions ortho and para to the amino group (positions 2, 4, and 6). The benzyloxy group is also an ortho, para-director, but its influence on the already highly activated phenylamine ring is secondary. The fluorine atom on the benzyl (B1604629) ring has an electron-withdrawing inductive effect, which slightly deactivates the benzyl ring but has a negligible electronic effect on the reactivity of the separate phenylamine ring.
Therefore, electrophilic substitution reactions are expected to yield a mixture of 2-, 4-, and 6-substituted products on the phenylamine ring. The steric hindrance from the adjacent benzyloxy group might slightly disfavor substitution at the 2-position compared to the 6-position.
Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Expected Major Products |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 2-Bromo-3-(3-fluoro-benzyloxy)-phenylamine, 4-Bromo-3-(3-fluoro-benzyloxy)-phenylamine, 6-Bromo-3-(3-fluoro-benzyloxy)-phenylamine |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro-3-(3-fluoro-benzyloxy)-phenylamine, 4-Nitro-3-(3-fluoro-benzyloxy)-phenylamine, 6-Nitro-3-(3-fluoro-benzyloxy)-phenylamine |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Acyl-3-(3-fluoro-benzyloxy)-phenylamine, 4-Acyl-3-(3-fluoro-benzyloxy)-phenylamine, 6-Acyl-3-(3-fluoro-benzyloxy)-phenylamine |
| Friedel-Crafts Alkylation | RCl/AlCl₃ | Prone to polysubstitution and rearrangement. |
Nucleophilic Reactions Involving the Amine Group of this compound
The lone pair of electrons on the nitrogen atom of the amine group makes it nucleophilic and susceptible to reactions with various electrophiles. masterorganicchemistry.com
Acylation: The primary amine of this compound is expected to react readily with acylating agents like acid chlorides or anhydrides to form stable N-acylated products (amides). libretexts.orgchegg.com This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. libretexts.org
Alkylation: The amine group can also undergo N-alkylation with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and poly-alkylated products. libretexts.orgnih.govorganic-chemistry.org The use of specific catalysts or reaction conditions can improve the selectivity for mono-alkylation. nih.govorganic-chemistry.orgrsc.org
Table 2: Predicted Products of Nucleophilic Reactions at the Amine Group
| Reaction | Reagents | Expected Product |
| Acylation | Acetyl chloride, Pyridine (B92270) | N-(3-(3-Fluorobenzyloxy)phenyl)acetamide |
| Alkylation | Methyl iodide | A mixture of N-methyl-, N,N-dimethyl-, and quaternary ammonium (B1175870) salts |
Reactions at the Benzyloxy Ether Linkage of this compound
The benzyloxy ether linkage is generally stable but can be cleaved under specific conditions. The most common method for cleaving benzyl ethers is through hydrogenolysis. youtube.com
Hydrogenolysis: Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a source of hydrogen, can cleave the C-O bond of the benzyl ether, yielding the corresponding phenol (B47542) and toluene. youtube.com This method is generally mild and selective.
Acid-catalyzed Cleavage: Strong acids such as HBr or HI can also cleave the ether linkage. youtube.com The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide ion on the benzylic carbon.
A selective method for the cleavage of benzyl ethers using a boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) has also been reported, which tolerates a wide range of other functional groups. organic-chemistry.org
Oxidative and Reductive Transformations of this compound
The aniline (B41778) moiety is susceptible to oxidation, while the presence of a reducible nitro group (if introduced via nitration) offers a pathway for reduction.
Oxidation: Aromatic amines can be oxidized by various reagents to a range of products, including nitroso, nitro, and polymeric materials. mdpi.comlibretexts.orgrsc.org The outcome of the oxidation depends heavily on the oxidizing agent and the reaction conditions. For instance, oxidation with peroxy acids can lead to the corresponding nitroso or nitro compounds. libretexts.org A method for the selective oxidation of aromatic amines to nitroaromatics using in situ-formed performic acid has been developed. acs.org
Reduction: If a nitro group is introduced onto the phenylamine ring, it can be readily reduced to an amino group. wikipedia.org This transformation is commonly achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or by using reducing agents like iron in acidic media (Fe/HCl) or tin(II) chloride (SnCl₂). wikipedia.orgacs.orgyoutube.comrsc.orgrsc.org This provides a route to diamino derivatives of the parent molecule.
Role of this compound as a Ligand in Coordination Chemistry
The nitrogen atom of the amine group and the oxygen atom of the ether linkage in this compound possess lone pairs of electrons, making the molecule a potential ligand for coordination with metal ions. wikipedia.orgresearchgate.netnih.gov
Aniline and its derivatives are known to act as ligands, forming complexes with various transition metals. researchgate.netresearchgate.netsci-hub.se The coordination typically occurs through the nitrogen atom of the amino group. Similarly, ether oxygens can also coordinate to metal centers, although they are generally considered weaker donors than amines. wikipedia.orgresearchgate.netwikiwand.com The presence of both a "hard" nitrogen donor and a "soft" ether donor could allow this compound to act as a bidentate or bridging ligand, depending on the metal ion and the reaction conditions.
The specific coordination behavior would depend on factors such as the nature of the metal ion, the solvent system, and the presence of other competing ligands.
Molecular Interaction Studies and in Vitro Pharmacological Profiling of 3 3 Fluoro Benzyloxy Phenylamine
Receptor Binding Studies in Cell-Free and Recombinant Protein Systems with 3-(3-Fluoro-benzyloxy)-phenylamine
Receptor binding assays are crucial for determining the affinity and selectivity of a compound for its molecular targets. For analogues containing the 3-fluorobenzyloxy moiety, studies have primarily focused on central nervous system (CNS) receptors, such as dopamine (B1211576) and opioid receptors.
In studies on dopamine receptor antagonists, a derivative incorporating the 3-fluorobenzyl group demonstrated notable activity. chemrxiv.org Specifically, a 4-oxopiperidine derivative featuring a 3-fluorobenzyl group (compound 8a) showed good binding affinity for the human dopamine D4 receptor, with a Ki value of 205.9 nM. chemrxiv.org Importantly, this compound was found to be selective against other dopamine receptor subtypes (D1, D2, D3, and D5). chemrxiv.org This suggests that the 3-fluorobenzyl portion of the molecule is compatible with the binding pocket of the D4 receptor.
Furthermore, research into aminobenzyloxyarylamides as potential κ opioid receptor (KOR) antagonists has highlighted the significance of the benzyloxy linkage. nih.gov While not the specific compound of interest, analogues in this class have shown high affinity and selectivity for KORs in binding assays using Chinese hamster ovary (CHO) cells that express cloned human opioid receptors. nih.gov For instance, (S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (compound 25) displayed a high affinity for the κ opioid receptor (Ki = 0.565 nM) and selectivity over μ and δ opioid receptors. nih.gov These findings underscore the potential of the benzyloxy-phenylamine scaffold to interact with G-protein coupled receptors.
Enzyme Inhibition Assays and Mechanistic Insights for this compound (e.g., Kinase inhibition)
While specific enzyme inhibition data for this compound are not extensively documented in publicly available literature, the broader class of phenylamine derivatives has been widely investigated for inhibitory activity against various enzymes, particularly protein kinases. Kinases are critical regulators of cell signaling, and their dysregulation is implicated in diseases like cancer.
Analogous structures are often screened for their ability to inhibit kinases such as Epidermal Growth Factor Receptor (EGFR) and FMS-like tyrosine kinase-3 (FLT3). mdpi.comnih.gov For example, studies on benzimidazole-based derivatives identified compounds that significantly inhibit EGFR kinase with IC₅₀ values in the sub-micromolar range. mdpi.com Similarly, a class of 3-phenyl-1H-5-pyrazolylamine derivatives was identified as potent inhibitors of FLT3. nih.gov These assays typically involve measuring the enzyme's ability to phosphorylate a substrate in the presence of the inhibitor. Mechanistic insights are often gained by determining the mode of inhibition (e.g., competitive, non-competitive) and by observing the downstream effects on signaling pathways within cells. nih.gov
The potential for this compound to act as an enzyme inhibitor would likely be evaluated using a panel of kinase assays to determine its potency and selectivity profile.
Target Protein Interaction Studies with this compound via Biophysical Techniques (e.g., SPR, ITC)
Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the direct interaction between a small molecule and its target protein. These methods are invaluable for confirming direct binding and for characterizing the thermodynamics and kinetics of the interaction.
Surface Plasmon Resonance (SPR): This technique would involve immobilizing a purified target protein (e.g., a specific kinase or receptor) onto a sensor chip. The compound of interest, this compound, would then be flowed over the chip at various concentrations. A binding event is detected as a change in the refractive index at the sensor surface, providing real-time data on association (kₐ) and dissociation (kₑ) rates. From these rates, the equilibrium dissociation constant (K₋), a measure of binding affinity, can be calculated.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing the purified target protein. The resulting heat changes are measured to determine the binding affinity (K₋), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).
Currently, specific SPR or ITC data for the direct interaction of this compound with a particular protein target are not available in the cited literature. However, these techniques would be the standard next step following the identification of a putative target from screening assays.
Structure-Activity Relationship (SAR) Derivations from Molecular Modeling and In Silo Approaches for this compound Analogues
Structure-activity relationship (SAR) studies are essential for optimizing a lead compound. For analogues of this compound, SAR analyses have provided insights into how specific structural modifications influence biological activity.
A key finding is the identification of the (3-fluoro)benzyloxyphenyl unit as a novel pharmacophore for modulating the slow inactivation of voltage-gated sodium channels. researchgate.net This indicates that the combination of the benzyloxy ether linkage and the meta-fluorine substitution on the phenyl ring is critical for this specific activity.
Further SAR insights come from studies on related scaffolds:
Substitution on the Benzyl (B1604629) Ring: In the context of dopamine D4 receptor antagonists, comparing a 3-fluorobenzyl group (compound 8a, Ki = 205.9 nM) with a 3,4-difluorobenzyl group (compound 8b, Ki = 169 nM) showed that additional fluorination was well-tolerated and slightly improved potency. chemrxiv.org
Substitution on the Aniline (B41778) Ring: In a series of P2X3 receptor antagonists, modifications to the aniline moiety significantly impacted activity. The replacement of a 3,4-difluoroaniline (B56902) group with a 4-fluoro or 4-chloro aniline led to a 4- to 5-fold decrease in antagonistic activity, highlighting the sensitivity of the binding pocket to the substitution pattern on this ring. nih.gov
Molecular modeling and in silico docking studies often complement these experimental findings. For instance, docking of benzimidazole (B57391) derivatives into the ATP-binding site of EGFR kinase helped rationalize their inhibitory activity and guide further synthesis. mdpi.com Such approaches could be applied to this compound to predict its binding mode to potential targets and to design analogues with improved potency and selectivity.
In Vitro Cytotoxicity and Selectivity Profiling in Cell Lines (Focus on Cellular Mechanisms, e.g., cell cycle arrest, apoptosis, not therapeutic efficacy)
In vitro cytotoxicity assays are fundamental for evaluating the anti-proliferative effects of a compound. These studies are typically performed on a panel of human cancer cell lines and normal cell lines to assess both potency and selectivity. While direct cytotoxicity data for this compound is limited, the cellular mechanisms induced by structurally related compounds provide a framework for its potential actions.
Compounds that inhibit key cellular regulators often induce cell cycle arrest and/or apoptosis. frontiersin.org
Cell Cycle Arrest: The effect of a compound on cell cycle progression is commonly analyzed by flow cytometry after staining cells with a DNA-intercalating dye like propidium (B1200493) iodide (PI). For example, treatment of cancer cell lines with certain benzimidazole derivatives or other small molecules has been shown to cause an accumulation of cells in specific phases of the cell cycle, such as G0/G1 or G2/M, indicating cell cycle arrest. mdpi.comnih.gov This arrest prevents the cells from progressing to mitosis and proliferation.
Apoptosis Induction: Apoptosis, or programmed cell death, is a desired mechanism for anti-cancer agents. It is often measured using an Annexin V/PI double staining assay. Annexin V binds to phosphatidylserine, which is externalized on the membrane of apoptotic cells. Studies on various kinase inhibitors have demonstrated a dose-dependent increase in the apoptotic cell population following treatment. nih.govfrontiersin.org Mechanistically, this is often accompanied by the activation of caspases (e.g., caspase-3, -8, -9) and changes in the levels of pro- and anti-apoptotic proteins from the Bcl-2 family. mdpi.com
The table below illustrates how cytotoxicity and cell cycle data are typically presented, based on findings for analogous compounds.
Applications in Materials Science and Chemical Biology Probes Based on the 3 3 Fluoro Benzyloxy Phenylamine Scaffold
Utilization of 3-(3-Fluoro-benzyloxy)-phenylamine in Polymer Chemistry and Advanced Materials
There is currently no available scientific literature detailing the direct utilization of this compound in the development of polymers or advanced materials. The focus of research on this compound has been predominantly within the realm of medicinal chemistry, with no specific studies found that explore its properties as a monomer or an additive in material science applications.
Development of Fluorescent Probes and Chemical Sensors Incorporating this compound Derivatives
While the development of fluorescent probes and chemical sensors is a significant area of chemical biology, there are no specific, publicly accessible research articles or detailed studies on the design and application of probes directly derived from the this compound scaffold. The inherent fluorescence of this compound or its derivatives has not been a reported focus of investigation for sensing applications.
Conjugation Strategies for Bioconjugation with this compound Derivatives
Information regarding specific bioconjugation strategies for derivatives of this compound is not available in the current body of scientific literature. Research has not focused on modifying this compound for attachment to biological macromolecules such as proteins or nucleic acids for probe development or other applications in chemical biology.
Role of this compound in Supramolecular Chemistry
The role of this compound in the field of supramolecular chemistry has not been a subject of published research. There are no available studies that describe its use as a building block for the construction of complex, non-covalently assembled supramolecular structures.
Synthesis and Characterization of Analogues and Derivatives of 3 3 Fluoro Benzyloxy Phenylamine
Structural Modifications on the Phenylamine Ring of 3-(3-Fluoro-benzyloxy)-phenylamine
Modifications to the phenylamine ring of this compound are a key strategy to explore structure-activity relationships. This involves introducing various substituents at different positions on the aniline (B41778) ring, thereby altering its electronic and steric properties.
A prominent example of such a modification is the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) . nih.gov In this derivative, a chlorine atom is introduced at the 3-position, and the amino group is at the 1-position of the phenyl ring that is ether-linked to the 3-fluorobenzyl group. The IUPAC name for this compound is 3-chloro-4-[(3-fluorophenyl)methoxy]aniline. nih.gov
The synthesis of this analogue can be achieved through a multi-step process. A general approach involves the protection of the amino group of a substituted p-aminophenol, followed by etherification with 3-fluorobenzyl bromide, and subsequent deprotection. A more specific patented method describes the reaction of 1-bromo-2-chloro-4-((3-fluorobenzyl)oxy)benzene with ammonia (B1221849) in ethanol (B145695) at elevated temperatures to yield 3-chloro-4-((3-fluorobenzyl)oxy)aniline. tcichemicals.com This highlights how a halogenated precursor can be aminated to produce the final aniline derivative.
Table 1: Phenylamine Ring Modified Analogue
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Change |
|---|
Variations in the Benzyloxy Moiety of this compound
Altering the benzyloxy portion of the molecule provides another avenue for creating diverse analogues. These modifications can include changing the substitution pattern on the benzyl (B1604629) ring or altering the length and nature of the ether linkage.
Research on other classes of compounds has established that the nature of the benzyloxy group is critical for biological activity. For instance, in a series of ketopiperazine-based renin inhibitors, the substitution on a benzyloxymethyl group was found to directly correlate with enzymatic inhibition. nih.gov Similarly, structure-activity relationship (SAR) studies on the anticonvulsant lacosamide (B1674222) revealed that the 3-oxy site can accommodate various non-bulky, hydrophobic groups while retaining activity. nih.gov Loss of activity was observed when larger moieties were introduced, but this could be partially offset by including unsaturated groups. nih.gov
Applying these principles to this compound, chemists can synthesize a wide array of derivatives. Examples of potential modifications include:
Moving the fluorine atom to the 2- or 4-position of the benzyl ring to probe the effects of its electronic influence from different locations.
Introducing other substituents on the benzyl ring, such as methyl, methoxy, or trifluoromethyl groups, to systematically evaluate steric and electronic effects. nih.gov
Replacing the phenyl ring of the benzyloxy group with other aromatic or heteroaromatic systems, such as a pyridine (B92270) ring, which could introduce new hydrogen bonding capabilities and alter solubility.
These variations allow for a fine-tuning of the molecule's properties, which is a fundamental practice in medicinal chemistry and materials science.
Introduction of Heteroatoms and Novel Functional Groups in Analogues of this compound
The introduction of heteroatoms and new functional groups is a powerful method for generating novel analogues with distinct chemical properties. This can be achieved by modifying the existing functional groups or by building entirely new heterocyclic structures using the parent compound as a scaffold.
One significant synthetic route involves using the amine of the phenylamine ring as a nucleophile to construct larger, nitrogen-containing heterocyclic systems. An example is the synthesis of 4-[3-Chloro-4-(3-fluorobenzyloxy)phenylamino]-6-iodoquinazoline . tcichemicals.com In this complex derivative, the nitrogen atom of 3-chloro-4-(3-fluorobenzyloxy)aniline acts as a nucleophile, displacing a leaving group on a quinazoline (B50416) ring to form a new carbon-nitrogen bond. This transforms the simple aniline into a much larger, more rigid heterocyclic system, drastically changing its size, shape, and potential for intermolecular interactions.
Other strategies for introducing novel functional groups include:
N-Alkylation or N-Acylation: The primary amine of this compound can be readily alkylated or acylated to form secondary amines or amides, respectively. dergipark.org.tr This introduces new substituents directly onto the nitrogen, which can alter its basicity and hydrogen-bonding capabilities.
Sulfonamide Formation: The amine can be reacted with sulfonyl chlorides, such as 3-fluoropropanesulfonyl chloride, to form sulfonamides. beilstein-journals.org This introduces a sulfonyl group, which is a common functional group in medicinal chemistry.
Heterocyclic Ring Formation: The phenylamine ring itself can be part of a larger synthetic scheme to build fused heterocyclic systems. For example, methods used to synthesize substituted benzimidazoles could potentially be adapted. nih.gov
These modifications demonstrate the versatility of the this compound scaffold in creating a broad range of derivatives with diverse functionalities.
Table 3: Examples of Analogues with Heteroatoms and Novel Functional Groups
| Derivative Class | Modification Strategy | Resulting Functional Group/Scaffold |
|---|---|---|
| Quinazoline Derivative | Nucleophilic substitution using the aniline nitrogen | Phenylamino-quinazoline |
| N-Acyl Derivative | Reaction of the amine with an acyl chloride | Amide |
Impact of Stereochemistry on the Academic Properties of this compound Derivatives
While this compound itself is an achiral molecule, the introduction of stereocenters into its derivatives can have a profound impact on their properties. Stereoisomers (enantiomers or diastereomers) can exhibit different biological activities, physical properties, and interactions with other chiral molecules.
A chiral center can be introduced into the structure in several ways:
Substitution on the Benzylic Carbon: Introducing a substituent, such as a methyl group, on the methylene (B1212753) bridge (-O-CH₂-) of the benzyloxy moiety would create a chiral center. The resulting (R) and (S) enantiomers would hold the phenylamine and fluorophenyl groups in different three-dimensional arrangements.
Substitution on the Phenylamine Ring: Adding a chiral substituent to the phenylamine ring.
Asymmetric Synthesis of Fused Rings: Creating chiral centers during the formation of new rings attached to the core structure. For example, asymmetric synthesis methods can produce chiral spiro[chroman-3,3′-indolin]-2′-ones. rsc.org
The importance of stereochemistry is well-documented in many classes of molecules. For example, studies on fluorinated phenylalanine analogues show that the specific stereochemistry (D- or L-configuration) is crucial for their application as therapeutic agents or for PET imaging. beilstein-journals.org The interaction between a chiral perylene (B46583) bisimide derivative and phenylalanine was found to be highly enantioselective, demonstrating that 3D structure is critical for molecular recognition. nih.gov In another example, the asymmetric synthesis of chiral 3-benzyloxy-quinazolinones highlighted the importance of controlling stereochemistry for potential biological applications. nih.gov
Therefore, if a chiral derivative of this compound were synthesized, it would be essential to separate and characterize each stereoisomer. The academic properties of each isomer would need to be studied independently, as they would likely differ due to the distinct spatial arrangement of their atoms.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-chloro-4-(3-fluorobenzyloxy)aniline |
| 1-bromo-2-chloro-4-((3-fluorobenzyl)oxy)benzene |
| 3-(2-Fluoro-benzyloxy)-phenylamine |
| 3-(3-Fluoro-5-methyl-benzyloxy)-phenylamine |
| 3-(Pyridin-3-ylmethoxy)-phenylamine |
| 4-[3-Chloro-4-(3-fluorobenzyloxy)phenylamino]-6-iodoquinazoline |
| 3-fluoropropanesulfonyl chloride |
| (R)-N-Benzyl 2-acetamido-3-methoxypropionamide (Lacosamide) |
| spiro[chroman-3,3′-indolin]-2′-ones |
| phenylalanine |
| perylene bisimide |
Future Research Directions and Unexplored Avenues for 3 3 Fluoro Benzyloxy Phenylamine
Development of Novel and Green Synthetic Methodologies for 3-(3-Fluoro-benzyloxy)-phenylamine and its Analogues
Future synthetic research on this compound is anticipated to focus on developing more efficient, sustainable, and versatile preparation methods. Current synthetic routes often rely on traditional multi-step processes that may involve harsh conditions or generate significant waste. The development of novel and greener synthetic strategies is crucial for making this compound and its analogues more accessible for further study and potential applications.
One promising area of investigation is the application of advanced catalytic systems. For instance, the construction of the diaryl ether bond is a key step in the synthesis. Research into nano-catalysts, such as copper or palladium nanoparticles supported on materials like carbon nanofibers, could offer milder and ligand-free conditions for the C–O cross-coupling reaction between a substituted phenol (B47542) and an aryl halide. nih.gov These catalysts often exhibit high surface-to-volume ratios, leading to enhanced reactivity and the potential for catalyst recycling, a key principle of green chemistry. Another innovative approach is decarbonylative etherification, where aromatic esters are converted to diaryl ethers using palladium or nickel catalysts, providing an alternative to traditional cross-coupling reactions. acs.orgacs.org
Furthermore, the principles of flow chemistry could be applied to the synthesis of this compound. acs.org Continuous flow processes offer several advantages over batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated, high-throughput production. uc.pt For example, the reduction of a nitro precursor to the aniline (B41778) moiety could be efficiently performed in a fixed-bed reactor with a catalyst like Pd/C. acs.org Three-component reactions in flow could also be explored to construct the substituted aniline core from simpler starting materials. rsc.org
| Synthetic Approach | Potential Advantages | Relevant Precedents for Analogous Compounds |
| Nano-catalysis | Milder reaction conditions, ligand-free, catalyst recyclability. | Copper nanoparticles on carbon nanofibers for Ullmann-type C-O coupling. nih.gov |
| Decarbonylative Etherification | Alternative to traditional cross-coupling, gram-scale synthesis. | Palladium or nickel catalyzed conversion of aromatic esters to diaryl ethers. acs.orgacs.org |
| Flow Chemistry | Enhanced safety, improved efficiency, potential for automation. | Continuous flow synthesis of substituted anilines and indoles. uc.ptorganic-chemistry.orgacs.org |
| One-Pot Syntheses | Reduced waste, fewer purification steps, increased efficiency. | Multi-component synthesis of meta-substituted anilines. rsc.org |
Application of Advanced Spectroscopic Techniques for Dynamic Studies of this compound
The conformational flexibility of this compound, arising from the ether linkage and the rotational freedom of the phenyl rings, is a key determinant of its molecular recognition properties and reactivity. Future research should leverage advanced spectroscopic techniques to probe these dynamic processes in detail.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of flexible molecules. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, offering insights into the preferred spatial arrangement of the aromatic rings. arxiv.org For a molecule with the complexity of this compound, combining experimental 2D NMR data with computational modeling can provide a comprehensive picture of its conformational landscape. benthamdirect.com The presence of the fluorine atom makes ¹⁹F NMR a particularly valuable tool. numberanalytics.com ¹⁹F NMR is highly sensitive to the local electronic environment, and changes in the ¹⁹F chemical shift can be used to monitor conformational changes, binding events, and reaction kinetics. numberanalytics.comnih.gov Dynamic ¹⁹F NMR experiments can provide quantitative information on the energy barriers between different conformational states. numberanalytics.com
To study the ultrafast dynamics of this molecule, particularly during chemical reactions, time-resolved spectroscopic techniques such as femtosecond transient absorption spectroscopy could be employed. These methods can track the evolution of transient species on the timescale of bond vibrations, providing a detailed picture of reaction intermediates and transition states.
| Spectroscopic Technique | Information Gained | Relevance to this compound |
| 2D NMR (NOESY, HMBC) | Solution-state conformation, through-space connectivities. | Elucidating the spatial arrangement of the phenyl rings and the flexible ether linkage. nih.govarxiv.org |
| ¹⁹F NMR | Conformation, binding events, reaction kinetics. | Probing the local environment of the fluorine atom as a sensitive reporter of molecular dynamics. numberanalytics.comnumberanalytics.comnih.gov |
| Dynamic NMR | Energy barriers between conformers. | Quantifying the flexibility of the molecule. numberanalytics.com |
| Femtosecond Spectroscopy | Ultrafast reaction dynamics, transient species. | Observing reaction intermediates and transition states in real-time. |
Deepening Computational Insights into Complex Reactivity and Molecular Interactions of this compound
Computational chemistry offers a powerful lens through which to understand the electronic structure, reactivity, and non-covalent interactions of this compound at a level of detail that is often inaccessible through experimental methods alone.
Density Functional Theory (DFT) is a versatile computational method that can be used to predict a wide range of molecular properties. nih.gov For this compound, DFT calculations can be employed to determine the optimized geometry, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. These calculations can help to identify the most likely sites for electrophilic and nucleophilic attack, providing a rational basis for designing new reactions. researchgate.net Furthermore, DFT can be used to model the transition states of potential reactions, allowing for the calculation of activation energies and reaction rates. nih.gov
The fluorine atom in this compound can participate in non-covalent interactions, such as halogen bonding, which can influence its crystal packing and interactions with biological targets. The Quantum Theory of Atoms in Molecules (QTAIM) is a computational technique that can be used to characterize these weak interactions. nih.govacs.org QTAIM analysis can identify bond critical points and provide quantitative measures of the strength and nature of these interactions. researchgate.netnih.gov
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or within a protein binding site. By simulating the motion of the molecule over time, MD can reveal the accessible conformations and the pathways for conformational change, complementing the information obtained from dynamic NMR studies.
| Computational Method | Key Insights | Application to this compound |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, reaction energetics. | Predicting sites of reactivity and modeling reaction mechanisms. nih.govresearchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of non-covalent interactions. | Analyzing halogen bonding and other weak interactions involving the fluorine atom. nih.govacs.orgresearchgate.net |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent effects. | Simulating the behavior of the molecule in solution and in complex environments. |
Exploration of Undiscovered Mechanistic Pathways for Chemical Transformations of this compound
The unique combination of functional groups in this compound—an aniline, a diaryl ether, and a fluorinated aromatic ring—suggests a rich and largely unexplored reactive landscape. Future research should aim to uncover novel chemical transformations and elucidate their underlying mechanisms.
One area of interest is the selective cleavage of the ether bond. While acidic cleavage of ethers is a well-known reaction, the presence of two different aryl groups in this compound raises questions of selectivity. fiveable.melongdom.orgnumberanalytics.comlibretexts.org Mechanistic studies could explore how the electronic nature of the fluorinated and aniline-substituted rings influences the site of protonation and subsequent nucleophilic attack, and whether SN1 or SN2 pathways are favored. acs.org
The aniline moiety is a versatile functional group that can participate in a wide range of reactions. The photocatalytic reactions of anilines have garnered significant attention, and it would be interesting to explore the behavior of this compound under photocatalytic conditions. nih.gov For example, visible-light-mediated fluoroalkylation or C-N cross-coupling reactions could lead to the synthesis of novel derivatives with interesting properties. conicet.gov.arnih.govrsc.org Mechanistic studies, including radical trapping experiments and computational analysis, would be crucial for understanding these transformations. researchgate.net
Furthermore, the interplay between the different functional groups could lead to novel intramolecular reactions or rearrangements under specific conditions, which remain to be discovered.
Expanding Academic Applications in Niche Areas of Chemical Biology and Material Science for this compound
The unique structural features of this compound make it a promising candidate for applications in the niche areas of chemical biology and materials science.
In chemical biology, the fluorine atom can serve as a sensitive ¹⁹F NMR probe for studying molecular interactions. st-andrews.ac.uknih.govacs.org Analogues of this compound could be designed as chemical probes to study protein-ligand interactions. nih.govresearchgate.net For instance, if this scaffold is found to bind to a particular protein, the ¹⁹F chemical shift could be monitored to detect binding events and to screen for other small molecules that compete for the same binding site. nih.gov The fluorinated benzyloxy group could also be incorporated into larger molecules to create probes with unique properties for studying biological systems. acs.orgclaremont.edu
In materials science, fluorinated compounds are known for their unique properties, such as high thermal stability and low surface energy. umn.edu this compound could serve as a monomer or a building block for the synthesis of novel fluorinated polymers. acs.orgsciengine.com For example, the aniline group could be polymerized or used as a handle for grafting onto other polymer backbones. rsc.orgrsc.org The resulting materials could have interesting properties for applications in coatings, electronics, or advanced composites. The combination of the rigid aromatic units and the flexible ether linkage could lead to polymers with tailored thermal and mechanical properties.
Q & A
Basic: What synthetic routes are available for preparing 3-(3-Fluoro-benzyloxy)-phenylamine, and what key challenges arise during its purification?
Methodological Answer:
A plausible synthesis involves three steps: (1) nitro group reduction (e.g., catalytic hydrogenation of nitrobenzene derivatives to aniline analogs), (2) benzyloxy group introduction via nucleophilic substitution or Mitsunobu reaction, and (3) selective fluorination at the benzyl position using fluorinating agents like Selectfluor™. Critical challenges include avoiding over-reduction of the nitro group and ensuring regioselectivity during fluorination. Purification often requires column chromatography with polar solvents (e.g., ethyl acetate/hexane) to separate byproducts, as the fluorine substituent increases polarity .
Basic: How do the fluorine and benzyloxy substituents influence the basicity and solubility of this compound compared to unsubstituted phenylamine?
Methodological Answer:
The electron-withdrawing fluorine at the benzyloxy group reduces electron density on the aromatic ring, further weakening the amine’s basicity compared to phenylamine (pKa ~4.6). This is due to decreased nitrogen lone-pair availability from resonance delocalization into the ring . Solubility in water is poor (<1 mg/mL) due to hydrophobic benzyloxy and fluorine groups, but the compound is more soluble in polar aprotic solvents (e.g., DMF or DMSO). Solubility can be temporarily enhanced via protonation in acidic media (e.g., HCl), forming water-soluble ammonium salts .
Advanced: What experimental strategies can resolve contradictions in catalytic activity data when using this compound as a ligand in CO₂ conversion reactions?
Methodological Answer:
Discrepancies in catalytic activity may arise from variations in ligand-metal coordination modes or competing side reactions. To address this:
- Perform X-ray absorption fine structure (XAFS) analysis to confirm binding geometry between the amine and metal centers (e.g., Pd or Ag nanoparticles) .
- Use controlled poisoning experiments with competing ligands (e.g., CN⁻) to isolate the active catalytic species.
- Conduct kinetic isotope effect (KIE) studies to determine if C–H bond activation is rate-limiting, which may be influenced by fluorine’s inductive effects .
Advanced: How do radical-mediated degradation pathways of this compound differ from non-fluorinated analogs under ozonation?
Methodological Answer:
The 3-fluoro substituent alters degradation mechanisms by stabilizing radical intermediates via electron withdrawal. For example:
- In ozonation (O₃) or advanced oxidation processes (AOPs), hydroxyl radicals (•OH) preferentially attack the meta-position relative to the amine due to fluorine’s deactivating effect, forming fluorinated quinone intermediates.
- GC-MS analysis reveals unique degradation byproducts like 3-fluoro-4-hydroxybenzaldehyde , absent in non-fluorinated analogs, due to fluorine’s resistance to C–F bond cleavage .
- Reaction kinetics follow pseudo-first-order models, with rate constants (kobs) ~0.15 min⁻¹ under optimal catalytic ozonation conditions (pH 11, 0.38 g/h O₃) .
Advanced: What computational methods are recommended to predict the electronic effects of this compound in charge-transfer applications?
Methodological Answer:
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model:
- Frontier molecular orbitals (HOMO/LUMO) : Fluorine lowers HOMO energy (-6.2 eV vs. -5.8 eV for non-fluorinated analogs), enhancing electron-accepting capacity.
- Charge-transfer interactions with electron-deficient partners (e.g., TiO₂ in dye-sensitized solar cells), where the benzyloxy group acts as a π-spacer.
- Vibrational spectra (FTIR/Raman) to validate computational models against experimental data, focusing on C–F (1100 cm⁻¹) and N–H (3450 cm⁻¹) stretches .
Basic: What analytical techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
- NMR : <sup>19</sup>F NMR (δ ~-115 ppm for aryl-F) and <sup>1</sup>H NMR (δ 6.8–7.2 ppm for aromatic protons) confirm substitution patterns.
- HPLC-MS : Electrospray ionization (ESI+) detects [M+H]<sup>+</sup> at m/z 232.1, with fragmentation peaks at m/z 123 (benzyloxy loss).
- Elemental analysis : Validate C, H, N, and F content (theoretical: C 62.06%, H 4.35%, N 6.03%, F 8.19%) .
Advanced: How does the fluorine substituent impact the compound’s efficacy as a tauopathy inhibitor compared to other phenylamine derivatives?
Methodological Answer:
In cell models of tauopathy:
- Fluorine’s electron-withdrawing effect enhances binding to tau protein’s hydrophobic pockets, reducing IC₅₀ values by ~30% compared to methyl or methoxy analogs.
- Aggregation assays (Thioflavin-T fluorescence) show delayed fibril formation (t½ = 12 h vs. 8 h for controls) due to disrupted β-sheet stacking.
- Molecular docking (AutoDock Vina) predicts stronger hydrogen bonding between the fluorine and Lys353 residues (ΔG = -9.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
